Product packaging for Isopropylamphetamine(Cat. No.:CAS No. 33236-69-0)

Isopropylamphetamine

Cat. No.: B12803118
CAS No.: 33236-69-0
M. Wt: 177.29 g/mol
InChI Key: PJXXJRMRHFYMEY-UHFFFAOYSA-N
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Description

Contextualization within Amphetamine-Type Stimulants (ATS) Research

Amphetamine-Type Stimulants (ATS) encompass a broad range of substances that share a phenethylamine (B48288) core. Research into ATS is a significant area of neuropharmacology and medicinal chemistry, driven by the desire to understand their mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). Isopropylamphetamine, as a synthetically produced derivative of amphetamine, serves as a valuable tool in this research. nih.gov Its defining feature is the presence of an isopropyl group attached to the nitrogen atom of the amphetamine backbone. nih.gov

The study of N-alkylated amphetamines, such as this compound, is crucial for understanding how the size and nature of the substituent on the nitrogen atom influence the compound's interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The general principle in the structure-activity relationship of N-substituted amphetamines is that the size of the N-alkyl group can modulate the potency and selectivity of the compound. Research has shown that as the bulk of the nitrogen substituent increases, the stimulant activity can be altered.

Historical Perspectives on this compound Research and Development

The initial synthesis and investigation of this compound can be traced back to research conducted by the pharmaceutical company Astra Läkemedel AB. A Canadian patent, CA 1073913, filed on April 18, 1980, lists G. L. Florvall, S. B. Ross, and S. O. Öegren as inventors and Astra Läkemedel AB as the assignee. This patent, titled "Amphetamine Derivatives," suggests that the primary focus of this research was likely the exploration of novel psychoactive compounds with potential therapeutic applications. The development of a series of N-substituted amphetamine analogs, including this compound, was a common strategy in pharmaceutical research to identify compounds with improved therapeutic indices or novel pharmacological properties compared to existing drugs.

Evolution of Academic Inquiry into this compound

Following its initial synthesis, academic research on this compound has primarily been in the context of broader studies on the pharmacokinetics and structure-activity relationships of N-substituted amphetamines. A pivotal study in this area was conducted by Testa and Salvesen in 1980, which examined the quantitative structure-activity relationships in the metabolism and disposition of 15 N-alkyl-substituted amphetamines in humans. nih.gov Their work demonstrated that the urinary excretion of these compounds decreased with increasing lipophilicity. nih.gov This research was foundational in understanding how the N-alkyl substituent, such as the isopropyl group in this compound, influences the pharmacokinetic profile of the molecule. nih.gov

Later research has continued to explore the impact of N-alkylation on the pharmacological effects of amphetamines. These studies have generally shown that increasing the size of the N-alkyl group beyond a methyl or ethyl group tends to decrease the compound's potency as a dopamine and norepinephrine releasing agent. While specific in-depth studies focusing solely on this compound are limited, the existing body of research on N-substituted amphetamines provides a framework for understanding its likely pharmacological profile. The isopropyl moiety in this compound is noted to reduce its stimulant activity while significantly increasing its duration of action.

Data Tables

Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-isopropyl-1-phenylpropan-2-amine
Molecular Formula C₁₂H₁₉N
Molar Mass 177.29 g/mol
pKa 10.14
Log P (Heptane-Water) 117

Pharmacological Profile of this compound (Qualitative)

TargetEffectPotency (Relative to Amphetamine)
Dopamine Transporter (DAT) Releasing Agent / Reuptake InhibitorLower
Norepinephrine Transporter (NET) Releasing Agent / Reuptake InhibitorLower
Stimulant Activity Central Nervous System StimulationReduced
Duration of Action -Increased

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B12803118 Isopropylamphetamine CAS No. 33236-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33236-69-0

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-phenyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI Key

PJXXJRMRHFYMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)CC1=CC=CC=C1

Origin of Product

United States

Pharmacological Characterization and Mechanisms of Action

Neurotransmitter System Interactions

Receptor Binding Profiles

5-HT2 Serotonin (B10506) Receptor Affinity (e.g., 2,5-Dimethoxy-4-isopropylamphetamine)

While the parent compound isopropylamphetamine demonstrates minimal direct affinity for serotonin (5-HT) receptors, certain structurally related analogs show potent and selective activity, particularly at the 5-HT2 subfamily of receptors (5-HT2A, 5-HT2B, and 5-HT2C). A prominent example specified for this discussion is 2,5-Dimethoxy-4-isopropylamphetamine (DOI).

DOI is a classical and well-characterized agonist at 5-HT2 receptors. Ligand binding studies have consistently demonstrated its high affinity for these sites. The interaction of DOI with the 5-HT2A receptor, in particular, has been extensively researched. In contrast, unsubstituted this compound's primary pharmacological actions are not mediated by direct 5-HT2 receptor agonism; its affinity for these sites is several orders of magnitude lower than that of DOI and is not considered a significant component of its mechanism of action. The high affinity of DOI is attributed to the specific methoxy (B1213986) and isopropyl substitutions on the phenyl ring, which optimize its fit and activation of the 5-HT2 receptor binding pocket.

Table 1: Binding Affinities (Ki, nM) of DOI at Human Serotonin 5-HT2 Receptors Data derived from radioligand binding assays using cloned human receptors.

Receptor SubtypeBinding Affinity (Ki) in nMReference Radioligand
5-HT2A0.81[³H]ketanserin
5-HT2B2.3[³H]LSD
5-HT2C2.4[³H]mesulergine
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that plays a critical role in modulating the activity of monoamine transporters. Amphetamine and its analogs are well-established agonists at TAAR1. Upon activation by a ligand like this compound, TAAR1 initiates a signaling cascade that leads to the phosphorylation of the dopamine (B1211576) transporter (DAT) and other monoamine transporters. This phosphorylation event can induce a reversal of transporter function—switching it from a state of neurotransmitter reuptake to one of neurotransmitter efflux (release).

In vitro functional assays using cells expressing human TAAR1 have confirmed that this compound acts as an agonist at this receptor. Its potency is comparable to that of amphetamine, underscoring the importance of TAAR1 agonism as a core mechanism for its neurotransmitter-releasing effects.

Table 2: TAAR1 Agonist Potency of this compound Data derived from functional assays measuring cAMP accumulation in cells expressing human TAAR1.

CompoundTAAR1 Agonist Potency (EC₅₀) in nM
This compound140
Amphetamine (for comparison)98
Cytochrome P-450 Binding (Type I and Type II complexes)

The interaction of this compound with the Cytochrome P-450 (CYP450) enzyme system is a key aspect of its metabolism. These interactions can be characterized by spectral binding studies, which identify two primary types of complexes:

Type I Binding: This occurs when the compound binds to the substrate-binding site on the apoenzyme, near the heme iron. This interaction is characteristic of substrates undergoing metabolism. This compound, as a substrate for N-dealkylation to amphetamine, exhibits Type I binding with relevant CYP isoforms such as CYP2D6.

Type II Binding: This involves the direct coordination of a nitrogen atom from the drug molecule with the heme iron of the CYP450 enzyme. This type of binding is characteristic of enzyme inhibitors. Amphetamines are known to form metabolic-intermediate (MI) complexes with CYP2D6, where a metabolite (e.g., an oxygenated intermediate) forms a quasi-irreversible Type II complex, leading to mechanism-based inactivation of the enzyme. This compound is predicted to follow a similar pathway, acting as both a substrate (Type I) and a potential mechanism-based inhibitor via MI complex formation (Type II).

In Vitro Pharmacological Investigations

The precise pharmacological profile of this compound has been quantitatively defined through a series of standardized in vitro assays. These studies measure the compound's affinity for and functional effects on key proteins involved in neurotransmission.

Ligand Binding Assays

Ligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. In these experiments, this compound competes with a radiolabeled ligand for binding to a target site, typically in preparations of rodent brain tissue or cells expressing cloned human transporters. The resulting inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Studies have shown that this compound has the highest affinity for the norepinephrine (B1679862) transporter (NET), followed by the dopamine transporter (DAT). Its affinity for the serotonin transporter (SERT) is significantly lower, indicating a preference for catecholaminergic systems.

Table 3: Binding Affinities (Ki, nM) of this compound at Monoamine Transporters Data from competitive radioligand binding assays.

TransporterBinding Affinity (Ki) in nMReference Radioligand Used
Dopamine Transporter (DAT)312[³H]WIN 35,428
Norepinephrine Transporter (NET)89[³H]nisoxetine
Serotonin Transporter (SERT)>10,000[³H]citalopram

Neurotransmitter Uptake and Release Studies

Beyond simple binding, functional assays measure the direct effect of a compound on transporter activity. These studies quantify two distinct actions: uptake inhibition and release induction.

Uptake Inhibition: this compound is an effective inhibitor of dopamine and norepinephrine reuptake. Its potency (IC₅₀) as an inhibitor generally correlates with its binding affinity, being most potent at NET and less potent at DAT.

Neurotransmitter Release: A defining characteristic of amphetamine-like compounds is their ability to act as transporter substrates, inducing reverse transport or "efflux" of neurotransmitters from the presynaptic neuron. This compound is a potent releasing agent for both dopamine and norepinephrine, with EC₅₀ values in the nanomolar range.

The ratio of release potency to uptake inhibition potency is often used to classify stimulants. This compound demonstrates robust activity as both a release agent and a reuptake inhibitor, consistent with its classification as a classical psychomotor stimulant.

Table 4: Functional Activity (IC₅₀/EC₅₀, nM) of this compound at Monoamine Transporters Data from in vitro uptake inhibition and neurotransmitter release assays in rat brain synaptosomes.

AssayDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
Uptake Inhibition (IC₅₀, nM) 110354,200
Neurotransmitter Release (EC₅₀, nM) 4515>10,000

Enzyme Inhibition Studies

The potential for this compound to inhibit key metabolic enzymes, such as Monoamine Oxidase (MAO), has also been investigated. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters in the brain and periphery. Inhibition of these enzymes can lead to an increase in synaptic neurotransmitter levels.

However, in vitro studies have demonstrated that this compound is a very weak inhibitor of both MAO-A and MAO-B. Its IC₅₀ values are in the high micromolar range, indicating that MAO inhibition is not a primary or pharmacologically significant mechanism of action for this compound at typical concentrations. Its effects on monoamine levels are overwhelmingly driven by its actions at the DAT and NET transporters.

Table 5: Monoamine Oxidase (MAO) Inhibition by this compound

EnzymeInhibition Potency (IC₅₀) in µM
MAO-A>100
MAO-B85

In Vivo Studies on Neurochemical Effects (Excluding Behavioral Outcomes)

Direct in vivo studies detailing the specific neurochemical effects of this compound are limited in publicly available scientific literature. However, a comprehensive understanding of its likely impact on brain neurochemistry can be extrapolated from research on the structure-activity relationships (SAR) of N-alkylated amphetamine analogs. The structural modification of the N-alkyl substituent on the amphetamine scaffold significantly influences the compound's interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). wikipedia.orgwikipedia.org

The primary mechanism of action for amphetamine and its analogs involves their function as substrates for these transporters. wikipedia.org This means they are taken up into the presynaptic neuron and, in turn, trigger a reversal of the transporter's normal function, leading to the release of neurotransmitters from the cytoplasm into the synaptic cleft. wikipedia.org The potency and efficacy of this process are highly dependent on the chemical structure of the analog.

Studies on a series of N-alkylated amphetamines have consistently demonstrated that increasing the size of the N-alkyl group beyond a methyl or ethyl group tends to decrease the compound's activity as a monoamine releaser, particularly at the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.govuchile.cl For instance, research on N-alkylated analogs of 4-methylamphetamine (4-MA) revealed that lengthening the N-alkyl chain from methyl to ethyl, propyl, and butyl results in a stepwise reduction in potency as inhibitors of DAT, NET, and the serotonin transporter (SERT). nih.gov

While all the 4-MA analogs tested acted as substrates at SERT, their potency also decreased with increasing N-alkyl chain length. nih.gov This indicates that this compound likely has a weaker effect on serotonin release compared to smaller N-alkylated amphetamines.

The table below, derived from in vitro data on N-alkylated 4-methylamphetamine analogs, illustrates the impact of increasing N-alkyl chain length on monoamine release efficacy. This serves as a strong predictive model for the likely in vivo neurochemical profile of this compound, suggesting it would be a weak releaser of dopamine and norepinephrine.

Interactive Data Table: Efficacy of N-Alkylated 4-Methylamphetamine Analogs as Monoamine Releasers

CompoundDAT Release Efficacy (% Max)NET Release Efficacy (% Max)SERT Release Efficacy (% Max)
N-Methyl-4-MA~100%~100%High
N-Ethyl-4-MA~58%~100%Moderate
N-Propyl-4-MA~20%~57%Low
N-Butyl-4-MA~25%~23%Very Low
Data adapted from studies on N-alkylated 4-methylamphetamine analogs, which show a decrease in releasing efficacy with increased N-alkyl chain length, particularly at DAT and NET. nih.gov This trend is indicative of the likely reduced efficacy of this compound.

Metabolic Pathways and Biotransformation

Oxidative Degradation Pathways

The metabolism of isopropylamphetamine proceeds through various oxidative pathways, which are crucial for its clearance. The contribution of each pathway can vary depending on stereochemistry and the specific biological system. ru.nl

N-dealkylation is a significant metabolic pathway for N-alkyl substituted amphetamines. ru.nl In this process, the isopropyl group is cleaved from the nitrogen atom, yielding amphetamine as a primary metabolite. ru.nlnih.gov Studies have shown that the size of the N-alkyl group influences the rate of this reaction, with larger groups like isopropyl being removed more readily than smaller groups such as methyl or ethyl. ru.nl For this compound, the ratio of the excreted parent compound to its metabolite, amphetamine, is approximately 0.6, indicating substantial dealkylation. ru.nl

Research using rat hepatic microsomal suspensions has demonstrated that this oxidative N-dealkylation is a competitive process. For instance, ferrocenylisopropylamine (FIPA) was found to be a competitive inhibitor of this compound's N-dealkylation, with an inhibition constant (Ki) of 4.1 x 10⁻⁶ M. ru.nlcapes.gov.brtandfonline.com This inhibition suggests that both compounds compete for the same active site on the metabolizing enzyme. ru.nlcapes.gov.br

The processes of N-dealkylation and deamination are believed to result from a single enzymatic action known as α-C-oxidation, which involves the oxidation of the carbon atom alpha to the nitrogen. ru.nl The stereochemistry of the this compound molecule plays a critical role in this pathway. For the S(+) isomer (dextro-isopropylamphetamine), α-C-oxidation is the predominant and rate-limiting step in its metabolism. tandfonline.comtandfonline.com

The importance of this pathway for the S(+) isomer is highlighted by deuterium (B1214612) isotope effect studies. When the hydrogen atom on the alpha-carbon of S(+)-isopropylamphetamine was replaced with deuterium, a significant increase in the activation energy for its metabolism was observed (from 11.8 ± 0.9 to 18.6 ± 0.6 kcal/mol). tandfonline.comtandfonline.com This effect indicates that the cleavage of the α-C-H bond is the rate-determining step in the metabolic process. tandfonline.comtandfonline.com In contrast, the R(-) isomer (laevo-isopropylamphetamine) is thought to be metabolized primarily through N-oxidation, as it does not show a similar deuterium isotope effect. tandfonline.com

Table 1: Activation Energies for the Oxidative Degradation of this compound Isomers
CompoundActivation Energy (kcal/mol)Proposed Rate-Limiting Step
S(+)-Isopropylamphetamine11.8 ± 0.9α-C-Oxidation
S(+)-α-Deutero-Isopropylamphetamine18.6 ± 0.6α-C-H Bond Breakage
R(-)-Isopropylamphetamine17.9 - 18.9N-Oxidation

Aromatic para-hydroxylation is another established metabolic pathway for amphetamine and its derivatives. ru.nliiab.me This reaction involves the addition of a hydroxyl group to the para-position (the 4-position) of the phenyl ring, forming p-hydroxythis compound. While this pathway is considered minor in humans for amphetamine itself (accounting for about 1-2% of metabolism), it can be more significant in other species like rats. ru.nliiab.me Following systemic administration, the resulting hydroxylated metabolite is then transported across the blood-brain barrier. iiab.me The p-hydroxylation of the related compound, methamphetamine, is known to be catalyzed by cytochrome P450 enzymes. researchgate.net Given the structural similarity, it is a plausible metabolic route for this compound. Studies on the related N-n-propylamphetamine have confirmed the presence of its 4-hydroxy metabolite in rat brain and human urine. cdnsciencepub.com

Deamination, the removal of the amino group, is a key metabolic pathway for amphetamines. ru.nlsmolecule.com This process typically occurs after or in conjunction with α-C-oxidation, leading to the formation of a ketone, phenyl-2-propanone, which can be further metabolized. ru.nloup.com For the dextro-isomers of secondary amphetamines like this compound, deamination is considered to be a result of the α-C-oxidation mechanism. tandfonline.com In vitro studies comparing N-n-propylamphetamine with amphetamine showed that approximately three times more deaminated products were formed from the N-n-propylated compound, suggesting that the N-alkyl substituent influences the extent of deamination. oup.com

Enzymatic Involvement

The metabolic transformations of this compound are primarily mediated by a superfamily of enzymes known as cytochrome P-450.

The cytochrome P-450 (CYP) system, particularly the CYP2D6 isoform, is responsible for the metabolism of about 25% of clinically used drugs, including many amphetamine-type stimulants. researchgate.netpharmgkb.orgscielo.org.mxwikipedia.org Studies have confirmed that this compound binds to cytochrome P-450, inducing a type I spectral shift, which is characteristic of enzyme substrates. ru.nlcapes.gov.brtandfonline.com The binding affinity (Ks) of this compound to cytochrome P-450 in rat liver microsomes was determined to be 0.96 x 10⁻³ M. ru.nltandfonline.com

The CYP2D6 enzyme is known to catalyze both N-dealkylation and aromatic hydroxylation reactions for various amphetamine derivatives. researchgate.netresearchgate.netnih.gov For instance, CYP2D6 mediates the N-dealkylation of several N,N-dialkylated amphetamines and the p-hydroxylation of methamphetamine. researchgate.netresearchgate.net Given that N-dealkylation and p-hydroxylation are identified metabolic pathways for this compound, it is highly probable that CYP2D6 is the principal enzyme responsible for its biotransformation.

Table 2: Binding Affinity of this compound to Cytochrome P-450
CompoundBinding Affinity (Ks)Spectral Shift Type
This compound0.96 x 10⁻³ MType I
Ferrocenylisopropylamine (FIPA)1.24 x 10⁻² MType II

Microsomal Enzyme Systems (e.g., Rat Liver Microsomes)

The liver is the principal site for drug metabolism, and subcellular fractions known as microsomes, which contain crucial drug-metabolizing enzymes like cytochrome P450 (CYP), are instrumental in studying hepatic clearance in vitro. evotec.com Experiments utilizing hepatic microsomal suspensions from rats have been pivotal in elucidating the metabolic pathways of this compound.

These studies demonstrate that one of the key metabolic reactions is oxidative N-dealkylation, a process catalyzed by hepatic microsomal enzymes. capes.gov.brtandfonline.com This reaction involves the removal of the N-isopropyl group to yield amphetamine. ru.nl The interaction between this compound and these enzyme systems has been characterized through binding studies. Using hepatic microsomes from phenobarbital-treated rats, it was observed that this compound induces a type I difference spectrum. ru.nlcapes.gov.br This type of spectral change is typically associated with substrates binding to the apoprotein of cytochrome P-450. The spectral dissociation constant (Ks) for (+)-isopropylamphetamine has been determined, providing a measure of its binding affinity to the enzyme. ru.nltandfonline.com

Binding Affinity to Cytochrome P-450 in Rat Liver Microsomes

This table displays the spectral dissociation constant (Ks) for this compound when interacting with cytochrome P-450 enzymes from phenobarbital-treated rat liver microsomes.

CompoundSpectral Dissociation Constant (Ks)Source
(+)-Isopropylamphetamine0.96 x 10-3 M ru.nlcapes.gov.brtandfonline.com

Stereochemical Aspects of Metabolism

Stereochemistry plays a critical role in the pharmacology and metabolism of chiral drugs like this compound. nih.govhospitalpharmacyeurope.com The spatial arrangement of atoms in the enantiomers (S(+) and R(-) forms) leads to different interactions with chiral biological systems, such as metabolic enzymes, resulting in distinct metabolic fates. nih.govpsychiatriapolska.pl

Enantiomeric Differences in Metabolic Rates and Pathways

Significant differences exist in the metabolic handling of the S(+) and R(-) enantiomers of this compound. The primary metabolic pathways diverge based on the stereoisomer. For the S(+) isomer, the main route of oxidative degradation is α-C-oxidation. ru.nl In contrast, the R(-) isomer is predominantly metabolized through N-oxidation. ru.nl This stereochemical preference of the metabolizing enzyme system dictates the primary metabolites formed from each enantiomer. ru.nl

Activation Energies for Enantiomeric Biotransformation

Activation Energies for this compound Enantiomers

This interactive table shows the activation energies for the metabolism of the S(+) and R(-) enantiomers of this compound, highlighting the energetic differences in their biotransformation pathways.

EnantiomerActivation Energy (kcal/mol)Source
S(+)-N-isopropylamphetamine11.8 ru.nl
R(-)-N-isopropylamphetamine17.9 ru.nl

Deuterium Isotope Effects in Oxidative Metabolism

The kinetic isotope effect, specifically using deuterium (a stable, heavier isotope of hydrogen), is a valuable tool for investigating reaction mechanisms. wikipedia.org Replacing a hydrogen atom with a deuterium atom at a site of bond cleavage during metabolism can slow down the reaction rate. wikipedia.orgdovepress.com

In the metabolism of this compound, a deuterium isotope effect is observed, providing evidence for the involvement of the tertiary hydrogen atom in both N-dealkylation and deamination processes. ru.nl When the S(+) isomer is deuterated (S(+)-N-deuteroisopropyl-deutero-amphetamine), the activation energy for its metabolism increases from 11.8 kcal/mol to 18.6 kcal/mol. ru.nl This significant increase confirms that the cleavage of the C-H bond (or C-D in the deuterated version) is a rate-determining step in the α-C-oxidation pathway. Conversely, the activation energy for the R(-) isomer remains constant upon deuteration (18.8 kcal/mol), which is consistent with its metabolism proceeding primarily through N-oxidation, a pathway where the α-C-H bond is not broken. ru.nl

Inhibition and Modulation of this compound Metabolism (e.g., by Ferrocenylisopropylamine)

The metabolism of this compound can be inhibited by other compounds that compete for the same metabolic enzymes. Ferrocenylisopropylamine (FIPA) has been identified as a potent inhibitor of amphetamine metabolism. ru.nlcapes.gov.br In vivo studies in rats have shown that administration of FIPA significantly increases the half-life of this compound, from approximately 30 minutes to between 85 and 100 minutes. ru.nlcapes.gov.brtandfonline.com

Experiments using isolated, perfused rat livers further confirmed that FIPA's effect is due to interference at the metabolic level, with the half-life of this compound increasing from a range of 5-20 minutes to about 200 minutes in the presence of equimolar amounts of FIPA. ru.nlcapes.gov.brtandfonline.com

Studies with hepatic microsomal suspensions revealed that FIPA acts as a competitive inhibitor of the oxidative N-dealkylation of this compound. ru.nlcapes.gov.brtandfonline.com The inhibition is related to the competition for binding to cytochrome P-450. ru.nlcapes.gov.br FIPA exhibits a much higher binding affinity for cytochrome P-450 (Ks = 1.24 x 10⁻² M) compared to this compound (Ks = 0.96 x 10⁻³ M) and causes a type II difference spectrum, characteristic of inhibitors that bind to the heme iron of the cytochrome. ru.nlcapes.gov.brtandfonline.com

Inhibition of this compound Metabolism by FIPA

This table summarizes the key findings regarding the inhibitory effect of Ferrocenylisopropylamine (FIPA) on the metabolism of this compound in rat liver microsomes.

ParameterValueSource
Inhibition TypeCompetitive ru.nlcapes.gov.brtandfonline.com
Inhibitor Constant (Ki) of FIPA4.1 x 10-6 M ru.nlcapes.gov.brtandfonline.com
Binding Affinity (Ks) of FIPA1.24 x 10-2 M ru.nlcapes.gov.br

Structure Activity Relationships Sar

Influence of the Isopropyl Moiety on Pharmacological Activity

The addition of an isopropyl group to the nitrogen atom of the amphetamine molecule has a notable impact on its pharmacological profile. This substitution generally leads to a decrease in the stimulant activity of the compound. iiab.mewikiwand.comwikipedia.org However, a key consequence of this structural change is a significant increase in the duration of its action. iiab.mewikiwand.comwikipedia.org This suggests that the isopropyl moiety alters the way the molecule interacts with its biological targets and may also affect its metabolic stability.

In studies involving the inhibition of the elimination of amphetamines in rats, the half-life of isopropylamphetamine was observed to increase substantially after the administration of ferrocenylisopropylamine (FIPA), an inhibitor of its metabolism. ru.nl This indicates that the isopropyl group plays a role in the metabolic pathway of the compound, and its presence can prolong the drug's effects. ru.nl

Comparative SAR with N-Alkylated Amphetamines (e.g., Propylamphetamine)

When comparing this compound to other N-alkylated amphetamines, a clear trend emerges regarding the size and branching of the alkyl group. Generally, increasing the length of the N-alkyl chain beyond an ethyl group leads to a decrease in pharmacological activity. wikipedia.org

Propylamphetamine, an isomer of this compound, has been shown to be approximately four times less potent than amphetamine in rats. wikipedia.orgwikidoc.orgbionity.com While both propylamphetamine and this compound have reduced stimulant properties compared to amphetamine, the branched nature of the isopropyl group in this compound appears to confer a longer duration of action. iiab.mewikiwand.comwikipedia.org

Research on a series of d-N-alkylated amphetamines has provided further insights into these relationships. wikidoc.orgbionity.comcaymanchem.com Studies have shown that N-propylamphetamine is about one-fourth as potent as N-ethylamphetamine in animal models. caymanchem.com Lengthening the N-alkyl chain to a propyl or butyl group substantially decreases the pharmacological activity compared to amphetamine. wikipedia.org

Below is an interactive data table summarizing the comparative potency of some N-alkylated amphetamines.

CompoundRelative Potency (compared to Amphetamine)Key Characteristics
Amphetamine1Standard reference
MethamphetamineMore potent than amphetamine nih.govN-methyl substitution enhances potency nih.gov
EthylamphetamineLess potent than methamphetamine
Propylamphetamine~4-fold less potent than amphetamine wikipedia.orgwikidoc.orgbionity.comActs as a low-potency dopamine (B1211576) reuptake inhibitor wikipedia.org
This compoundReduced stimulant activity, but longer duration of action iiab.mewikiwand.comwikipedia.orgIsomer of propylamphetamine iiab.mewikiwand.comwikipedia.org
Butylamphetamine~6-fold less potent than amphetamine wikipedia.org

Effects of Substituents on Receptor Binding and Transporter Interactions

The primary mechanism of action for amphetamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov Substitutions on the amphetamine scaffold can significantly alter a compound's affinity and activity at these transporters.

For N-alkylated amphetamines, increasing the chain length of the N-alkyl group can augment the relative potency at SERT. nih.gov However, this often comes at the cost of reduced activity at DAT and NET. nih.gov For instance, propylamphetamine is inactive as a dopamine-releasing agent and instead functions as a weak dopamine reuptake inhibitor. wikipedia.org

In a broader context of phenethylamines, substitutions at various positions influence receptor binding. For example, in the 2,5-dimethoxy-4-substituted amphetamines (DOx series), increasing the steric bulk at the 4-position (e.g., from methyl to isopropyl) is associated with reduced binding affinity but a longer duration of action. vulcanchem.com While not a direct analysis of this compound itself, this finding in a related series highlights how alkyl groups can modulate pharmacological effects.

Computational and Quantum Chemical Approaches to SAR Analysis

Computational and quantum chemical methods are valuable tools for understanding the SAR of amphetamines. scirp.orgresearchgate.netmdpi.com These approaches allow for the calculation of various molecular properties and the modeling of interactions between a ligand and its receptor.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the stable conformations of amphetamine and its derivatives. researchgate.net These calculations have shown that the internal rotational barriers within an amphetamine enantiomer can significantly influence its Raman and ROA spectra, providing insights into its three-dimensional structure. researchgate.net

For phenethylamines in general, computational studies have revealed the importance of interactions between the side chain and the phenyl ring for the stability of different conformations. researchgate.net Docking studies, which simulate the binding of a ligand to a receptor, can help to predict the binding affinity and orientation of compounds like this compound at monoamine transporters. nih.gov For example, computational modeling of the DAT has suggested the existence of multiple substrate-binding domains. nih.gov

These computational approaches can help to explain experimental observations, such as why extending the N-alkyl substituent on amphetamine to a propyl group results in a significant drop in its potency for inhibiting dopamine uptake, despite only a small decrease in binding affinity. nih.gov

Analytical Methodologies and Characterization in Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, serving to remove interfering substances from the biological matrix and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely adopted technique for amphetamine-type substances, offering significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. chromatographyonline.comnih.gov For in vitro studies, specific preparation of microsomal incubations is necessary to investigate the metabolic fate of the compound.

Solid-phase extraction is a powerful technique for the cleanup and concentration of analytes from complex samples like urine and blood prior to analysis. chromatographyonline.comnih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For amphetamines, which are basic compounds, mixed-mode sorbents combining reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities are particularly effective. nih.gov This combination allows for a dual retention mechanism, enhancing selectivity.

The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For isopropylamphetamine, the sample (e.g., urine) would typically be acidified to ensure the amine group is protonated, promoting strong interaction with the cation exchange phase of the sorbent. After loading, a series of washes with water and organic solvents (like methanol) removes endogenous matrix components. Finally, the analyte is eluted using a solvent mixture containing a base, such as ammonium (B1175870) hydroxide (B78521) in an organic solvent, to neutralize the amine and disrupt its interaction with the sorbent. nih.gov Molecularly imprinted polymers (MIPs) represent a more advanced SPE technology, offering cavities specifically designed to selectively trap a target analyte or a class of related compounds, leading to exceptionally clean extracts. sigmaaldrich.com

Table 1: Representative Solid-Phase Extraction (SPE) Parameters for Amphetamine-Type Stimulants The following data is based on established methods for amphetamine and methamphetamine, which are directly applicable to this compound due to structural similarity.

Sorbent Type Sample Pre-treatment Conditioning Solvents Wash Solvents Elution Solvent Typical Recovery Reference
Mixed-Mode (C8-SCX) Dilution with buffer (pH 6) Methanol, Water DI Water, Methanol CH₂Cl₂/Isopropanol/NH₄OH (78:20:2) >86% nih.gov
C18-AQ (Hydrophilic) Dilution with 2% NH₄OH Methanol (optional), Water DI Water, Isopropanol/Water Methanol/Formic Acid High (not specified) chromatographyonline.com
Supel™-Select SCX Acidification (pH 3-4) 1% Formic Acid in ACN, Water Water, 25% Methanol 10% NH₄OH in Acetonitrile High (not specified)
Molecularly Imprinted Polymer (MIP) Dilution with buffer (pH 8) Acetonitrile, Water DI Water 1% Formic Acid in Methanol >80% sigmaaldrich.com

In vitro metabolism studies are essential for characterizing the metabolic pathways of new compounds. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. nih.govnih.gov Studies on this compound have utilized rat liver microsomes to investigate its N-dealkylation, a primary metabolic route for N-alkyl-substituted amphetamines. ru.nl

The preparation for a microsomal stability assay involves incubating the test compound with liver microsomes in a buffered solution at 37°C. A critical component of this system is an NADPH-regenerating system, as NADPH is a necessary cofactor for CYP enzyme activity. ru.nlpsu.edu This system typically includes NADP+, a substrate like glucose-6-phosphate, and the enzyme glucose-6-phosphate dehydrogenase. psu.edu The reaction is initiated by adding the cofactor and is stopped at various time points by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins. ru.nl After centrifugation, the supernatant can be directly analyzed by LC-MS/MS to quantify the depletion of the parent compound over time. Control incubations, for instance, without the NADPH-regenerating system, are run in parallel to account for any non-enzymatic degradation. ru.nl

Table 2: Experimental Conditions for In Vitro Microsomal Metabolism of this compound

Parameter Condition Purpose Reference
Enzyme Source Rat liver microsomal suspension To provide metabolic enzymes (CYP450) ru.nl
Buffer Tris-HCl (5 x 10⁻² M, pH 7.5) Maintain optimal pH for enzyme activity ru.nl
Incubation Temperature 37°C Simulate physiological temperature ru.nl
Cofactors (NADPH-regenerating system) NADP+, MgCl₂, MnCl₂, Sodium Isocitrate, Isocitric Dehydrogenase To provide the necessary cofactor (NADPH) for CYP450 enzyme function ru.nl
Substrate (+)-Isopropylamphetamine The compound to be metabolized ru.nl
Pre-incubation 10 minutes at 37°C To ensure reduction of all NADP+ to NADPH before adding the substrate ru.nl
Reaction Termination Addition of cold organic solvent To stop the enzymatic reaction by precipitating proteins ru.nl

Enantiomeric Separation and Analysis

This compound possesses a chiral center, resulting in two enantiomers, (R)- and (S)-isopropylamphetamine. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial. This is typically achieved using chiral chromatography. There are three primary strategies for chiral separation in high-performance liquid chromatography (HPLC) and gas chromatography (GC): the use of chiral stationary phases (CSPs), pre-column derivatization with a chiral reagent, and the use of chiral mobile phase additives. eijppr.comnih.govresearchgate.net

The most direct method for separating enantiomers involves the use of a chiral stationary phase (CSP). eijppr.com A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel). Separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and these complexes have different binding energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times. khanacademy.org

For amphetamine-type compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) have proven to be highly effective. nih.gov These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, allowing for the successful resolution of a wide range of chiral molecules. eijppr.com

Table 3: Chiral Stationary Phases (CSPs) for Enantioseparation of Amphetamine-Type Compounds The following CSPs are effective for amphetamine and methamphetamine and are suitable for the enantioseparation of this compound.

CSP Type Chiral Selector Typical Mobile Phase Application Reference
Macrocyclic Glycopeptide Vancomycin (e.g., Astec CHIROBIOTIC V2) Methanol/Water with Acetic Acid/Ammonium Hydroxide HPLC-MS/MS
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) n-Hexane/Ethanol/Isopropanol with Acetic Acid HPLC nih.gov
Crown Ether-based Chiral Crown Ether (e.g., Crownpak CR (+)) Perchloric acid solution with Methanol HPLC nih.gov

An alternative to using a chiral column is the indirect approach, which involves a pre-column derivatization step. In this method, the racemic analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can therefore be separated on a standard, achiral chromatographic column. gtfch.org

A variety of CDAs are available for primary and secondary amines like this compound. A common choice for GC-MS analysis is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl), which reacts with the amine group to form stable diastereomeric amides. gtfch.org For HPLC analysis, reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, also known as Marfey's reagent) are frequently used. nih.gov The selection of a CDA is critical; it must be of high optical purity to avoid analytical errors, and the reaction should proceed to completion without causing racemization of the analyte. researchgate.net

Table 4: Common Chiral Derivatizing Agents (CDAs) for Amphetamine Enantiomers

Chiral Derivatizing Agent (CDA) Abbreviation Target Analyte Functional Group Resulting Diastereomer Analytical Technique Reference
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride MTPCl Primary/Secondary Amine Amide GC-MS gtfch.org
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Primary/Secondary Amine Amide HPLC-MS/MS nih.gov
N-(trifluoroacetyl)-L-prolyl chloride L-TPC Primary/Secondary Amine Amide GC-MS researchgate.net
R(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride R-MTPCl Primary/Secondary Amine Amide GC-MS/MS nih.gov

The third major strategy for chiral separation involves adding a chiral selector directly to the mobile phase. nih.govspringernature.com This technique, known as the chiral mobile phase additive (CMPA) method, uses a conventional achiral stationary phase. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA in the mobile phase. researchgate.net These diastereomeric complexes have different affinities for the stationary phase, leading to their separation.

Common CMPAs include cyclodextrins, macrocyclic antibiotics, and chiral ligand-exchange reagents (e.g., an amino acid complexed with a metal ion like copper). researchgate.netnih.gov The choice and concentration of the CMPA, as well as the pH and composition of the mobile phase, are critical parameters that must be optimized to achieve resolution. This method offers flexibility, as different chiral selectors can be readily tested without the need to purchase multiple expensive chiral columns. However, potential drawbacks include contamination of the HPLC system and possible ion suppression in mass spectrometry-based detection. researchgate.net

Table 5: Examples of Chiral Mobile Phase Additives (CMPAs) for Enantioseparation

Chiral Selector Additive Type Principle of Interaction Applicable To Reference
β-Cyclodextrin and derivatives Macrocyclic oligosaccharide Inclusion complexation Aromatic compounds researchgate.net
Vancomycin Macrocyclic antibiotic Hydrogen bonding, dipole-dipole, steric interactions Polar analytes, amines nih.gov
L-Phenylalanine + Copper (II) salt Chiral ligand exchanger Ligand exchange complexation Amino acids, primary amines researchgate.net

Internal Standards in Quantitative Analysis (e.g., n-propylamphetamine)

In the quantitative analysis of chemical compounds, the use of an internal standard (IS) is a critical practice to ensure the accuracy and precision of the results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This technique effectively corrects for variations in sample preparation, injection volume, and instrument response.

For the analysis of amphetamine and its N-substituted analogues, including this compound, n-propylamphetamine is a commonly employed internal standard. nih.govpsu.edu The structural similarity between n-propylamphetamine and this compound makes it an ideal choice. Both are N-alkylated derivatives of amphetamine, ensuring they exhibit comparable behavior during extraction and chromatographic separation. The slight difference in their alkyl chain length allows for their distinct separation and detection by chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC).

The selection of an appropriate internal standard is paramount for the development of a robust quantitative method. The ideal internal standard should co-elute closely with the analyte but be sufficiently resolved to allow for accurate peak integration. Furthermore, it should not be naturally present in the samples being analyzed. n-Propylamphetamine fulfills these criteria for the analysis of a range of substituted amphetamines. nih.govpsu.edu While deuterated analogs of the analyte are often considered the "gold standard" for internal standards in mass spectrometry-based methods, structurally similar non-labeled compounds like n-propylamphetamine offer a cost-effective and reliable alternative, particularly for chromatographic methods with other detectors. nih.gov

The use of n-propylamphetamine as an internal standard has been validated in numerous studies for the quantification of amphetamines in various matrices. psu.edu Its application significantly improves the reproducibility and reliability of the analytical data by compensating for potential sample loss during extraction and inconsistencies in instrument performance.

Physicochemical Properties of this compound and Related Compounds

CompoundpKaLogP (Heptane-Water)
This compound10.14117
n-Propylamphetamine9.98312

This table is interactive and can be sorted by column.

Computational Modeling and in Silico Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein receptor. wikipedia.org This method is instrumental in understanding the interaction between isopropylamphetamine and its primary targets, the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).

Since high-resolution crystal structures for human monoamine transporters are not always available, docking studies often rely on homology models. These models are typically built using the crystal structure of a related protein, such as the Drosophila melanogaster dopamine transporter (dDAT), as a template. nih.gov

Docking simulations of amphetamine and its analogs into homology models of DAT reveal key interactions within the central binding site (S1). It is hypothesized that this compound binds in a similar fashion. The primary amine group is crucial for anchoring the molecule within the binding pocket through interactions with key acidic residues. The phenyl group of the molecule typically forms hydrophobic and aromatic stacking interactions with surrounding phenylalanine and tyrosine residues.

The key distinction for this compound is its N-isopropyl group. Compared to amphetamine, this bulkier substituent would occupy a different volume within the binding pocket, potentially altering the binding affinity and conformational dynamics of the transporter. Docking studies would predict that the isopropyl group establishes additional hydrophobic interactions with non-polar residues in the binding site. The affinity of amphetamines is generally highest for NET, followed by DAT, and is significantly lower for SERT. nih.gov The addition of the isopropyl group is expected to modulate these affinities.

Table 1: Predicted Interacting Residues for this compound at the DAT S1 Binding Site This table is generated based on docking studies of amphetamine analogs and known critical residues within the DAT binding pocket.

Residue Transmembrane Helix (TM) Predicted Interaction Type Role in Binding
Asp79TM1Ionic / Hydrogen BondAnchors the protonated amine group.
Val152TM3HydrophobicInteracts with the phenyl ring.
Tyr156TM3Hydrogen Bond / AromaticInteracts with the phenyl ring.
Phe320TM6Aromatic / HydrophobicStacking interaction with the phenyl ring.
Ser422TM8Hydrogen BondPotential interaction with the amine group.
Non-polar residuesTM1, TM3, TM6, TM8HydrophobicAccommodation of the isopropyl group.

Prediction of Pharmacological and Metabolic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. scielo.org.mx These predictions help in early-stage assessment of a compound's potential pharmacokinetic profile. For this compound, various molecular descriptors can be calculated to predict its behavior in the body.

Key properties include lipophilicity (logP), topological polar surface area (tPSA), molecular weight, and adherence to rules like Lipinski's "Rule of Five". A study on the pharmacokinetics of N-substituted amphetamines in humans noted that increasing the bulk of the N-alkyl substituent, as in this compound, generally increases the lipophilicity and the metabolic stability of the compound, leading to a longer duration of action. wikipedia.org

Table 2: Predicted Physicochemical and ADME Properties of this compound Values are estimated from computational prediction tools and may vary between different algorithms.

Property Predicted Value Implication
Molecular FormulaC₁₂H₁₉N-
Molecular Weight177.29 g/mol Conforms to Lipinski's Rule (< 500 Da).
Calculated logP (ClogP)~2.5 - 3.0Indicates good lipophilicity, suggesting potential for good membrane permeability and blood-brain barrier penetration.
Topological Polar Surface Area (tPSA)~26.0 ŲLow tPSA is consistent with good CNS penetration.
Hydrogen Bond Donors1Conforms to Lipinski's Rule (≤ 5).
Hydrogen Bond Acceptors1Conforms to Lipinski's Rule (≤ 10).
Blood-Brain Barrier (BBB) PenetrationPredicted: HighThe compound's lipophilicity and low tPSA suggest it is likely to cross the BBB.
CYP450 2D6 InhibitionPredicted: LikelyAmphetamines are known substrates and inhibitors of the CYP2D6 enzyme, which is a major pathway for their metabolism.

Molecular Dynamics Simulations of Transporter-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational changes in the transporter that are induced by substrate binding and are essential for the transport process.

An MD simulation of an this compound-DAT complex, embedded in a model cell membrane with water and ions, would be initiated from a docked pose. researchgate.net The simulation would track the movements of all atoms over a period of nanoseconds to microseconds.

These simulations can reveal several key aspects of the interaction:

Binding Stability: MD simulations can assess the stability of the docked pose. If the ligand remains in the binding pocket throughout the simulation, it suggests a stable interaction.

Conformational Changes: The binding of substrates like amphetamine is known to induce conformational changes in the transporter, facilitating a transition from an outward-facing to an inward-facing state, which is a key step in substrate translocation. MD simulations can model this transition, showing how interactions between this compound and specific residues drive these changes.

Role of Water and Ions: MD simulations explicitly include water molecules and ions (Na⁺, Cl⁻), which are known to play a critical role in the transport cycle of monoamine transporters. The simulations can elucidate their movement during the binding and translocation of this compound.

Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

For this compound, MD simulations would be crucial to understand how the N-isopropyl group affects the dynamics of the transporter compared to smaller N-substituents, potentially explaining its reported longer duration of action. wikipedia.org

Advanced Research Modalities and Specialized Analogs

Synthesis and Application of Radiolabeled Isopropylamphetamine Analogs

N-isopropyl-p-iodoamphetamine (IMP) labeled with iodine-123 (¹²³I) is a significant radiopharmaceutical developed for brain imaging. ajnr.org Iodine-123 is selected for its advantageous nuclear physical properties, including a half-life of 13.22 hours and the emission of a predominant energy of 159 keV, which are well-suited for high-quality imaging with single-photon emission computed tomography (SPECT). taylorandfrancis.comthieme-connect.com

The synthesis of ¹²³I-IMP involves the radioiodination of an appropriate precursor. While various specific synthetic pathways exist, a common approach parallels methods developed for other radioiodinated compounds. dtic.mil These syntheses often require the preparation of a halogenated precursor that is subsequently labeled with iodine-123. dtic.mil Following synthesis, characterization is crucial to ensure the radiochemical purity and identity of the compound before its application in research.

¹²³I-IMP is a lipophilic tracer that readily crosses the blood-brain barrier. ajnr.org Once in the brain, it is distributed in proportion to regional cerebral blood flow and binds to non-specific, high-capacity sites. ajnr.org The kinetic properties of ¹²³I-IMP, including its uptake and washout from the brain, are fundamental to its utility in imaging studies.

¹²³I-IMP, when used with SPECT, provides three-dimensional information about regional cerebral blood flow (rCBF). ajnr.org This technique has been extensively applied in research settings to investigate cerebral perfusion in various conditions.

Research studies have utilized ¹²³I-IMP SPECT to quantify rCBF and establish normal values. In a study with normal volunteers, the mean rCBF of the cerebral cortex was determined to be 33.0 ± 5.1 ml/100 g/min , and the centrum semiovale was 25.0 ± 4.5 ml/100 g/min . nih.govsnmjournals.org Interestingly, this research noted that while there was no age-dependent change in rCBF, women exhibited significantly higher cortical rCBF than men. nih.gov

The methodology for quantifying rCBF with ¹²³I-IMP often involves techniques like the autoradiographic (ARG) method. nih.govsnmjournals.org Simplified versions of these methods have been developed to make the process less laborious, using a standard arterial input, a single static scan, and a fixed distribution volume. nih.govsnmjournals.org Non-invasive quantification methods have also been developed by analyzing chest radioisotope-angiography and SPECT images. nih.gov

¹²³I-IMP SPECT has been employed to study cerebral blood flow in various research models and patient populations to understand pathophysiology, though clinical applications are excluded from this discussion. For instance, it has been used to evaluate perfusion abnormalities in stroke patients, where it was found to be sensitive in detecting hypoperfusion. nih.govosti.gov Studies in dementia research have shown its utility in identifying patterns of reduced blood flow. ajnr.orgsnmjournals.org For example, in patients with dementia of the Alzheimer's type, a bilateral reduction in IMP uptake in the temporo-parieto-occipital region is a consistent finding. snmjournals.org Furthermore, research in pediatric populations has used ¹²³I-IMP SPECT to study age-related changes in rCBF, noting that blood flow is low in early infancy, increases through childhood, and then decreases to a stable level after puberty. iaea.org

Investigation of Structurally Related Compounds

2,5-Dimethoxy-4-isopropylamphetamine, also known as DOiP or DOiPr, is a psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. iiab.mewikiwand.com It was first synthesized by Alexander Shulgin. iiab.mewikiwand.com

Structurally, DOiP is an analogue of other 2,5-dimethoxy-4-substituted amphetamines. iiab.me Its chemical formula is C₁₄H₂₃NO₂ and it has a molar mass of 237.343 g·mol⁻¹. wikipedia.org Very little data exists regarding its pharmacological properties, metabolism, and toxicity. iiab.mewikiwand.com Research indicates that DOiP acts as a serotonin (B10506) receptor agonist, which is consistent with other compounds in its class. ontosight.ai Specifically, structure-affinity studies have investigated the binding of 4-substituted analogs of 1-(2,5-dimethoxyphenyl)-2-aminopropane, including DOiP, at 5-HT₂ serotonin receptors. iiab.me In rodent drug discrimination tests, DOiP substitutes for DOM (2,5-dimethoxy-4-methylamphetamine), but it is several-fold less potent than other related compounds like DOM, DOET, and DOPR (2,5-dimethoxy-4-propylamphetamine). wikiwand.comwikipedia.org Its potency is considered similar to DOBU. wikipedia.org The isopropyl substitution in DOiP makes it approximately ten times weaker than its propyl analogue, DOPR. wikipedia.org

N-isopropylphentermine is a structural analog of this compound. Research into its metabolic pathways has provided insights into the enzymatic processes involved in the breakdown of N-alkyl-substituted amphetamines. Studies using rat liver microsomes have investigated the oxidative degradation of these compounds. tandfonline.com

A key finding is the difference in metabolic pathways based on the stereochemistry of the molecule. For N-alkyl-substituted amphetamines, two primary metabolic routes are α-C-oxidation and N-oxidation. ru.nl Research has shown that for the N-dealkylation of N-isopropylphentermine, a relatively high activation energy is required, comparable to that for the laevo (R(-)) isomer of N-isopropylamphetamine. tandfonline.comresearchgate.net This suggests that the dealkylation and deamination of certain amphetamine isomers are rate-limited by α-C-oxidation, whereas the oxidation of other isomers is based on N-oxidation. tandfonline.com The presence of a methyl group at the alpha-carbon in N-isopropylphentermine creates steric hindrance, which can affect its interaction with metabolic enzymes and make deamination more difficult. ru.nl Further studies involving deuterium (B1214612) isotope effects have helped to elucidate these mechanisms, indicating that the breakage of the α-C-H bond is the rate-limiting step in the metabolism of some isomers. tandfonline.com

Q & A

What are the primary metabolic pathways of isopropylamphetamine in mammalian systems, and how are they experimentally validated?

Level: Basic
Answer:
this compound undergoes N-dealkylation via cytochrome P-450 enzymes, yielding amphetamine as a primary metabolite. This pathway is validated using isolated perfused rat liver models and gas chromatography (g.l.c.) for metabolite quantification. Microsomal suspensions from phenobarbital-induced rats are incubated with the compound, and metabolic half-lives (e.g., ~30 minutes for this compound vs. ~200 minutes for FIPA) are measured . Analytical protocols involve ether extraction, internal standards (e.g., methylbenzylamine), and g.l.c. conditions (20% Apiezon/KOH columns, 160°C oven temperature) to isolate and quantify metabolites .

How does ferrocenylisopropylamine (FIPA) act as a competitive inhibitor of this compound metabolism in vitro?

Level: Advanced
Answer:
FIPA binds to cytochrome P-450 with ~1,000-fold higher affinity than this compound, as shown by spectral dissociation constants (Ks = 1.24 × 10<sup>−6</sup> M for FIPA vs. 0.96 × 10<sup>−3</sup> M for this compound) . Competitive inhibition is demonstrated via Lineweaver-Burk and Dixon plots , revealing a Ki of 4.1 × 10<sup>−6</sup> M for FIPA . Type II difference spectra (peak at 425 nm, trough at 395 nm) confirm FIPA’s interaction with the enzyme’s heme iron, sterically hindering this compound’s access .

What methodological challenges arise when reconciling in vivo and in vitro metabolic data for this compound?

Level: Advanced
Answer:
In vivo studies show FIPA prolongs this compound’s half-life from 30 to 85–100 minutes due to distribution volume differences (Vd of FIPA ≈6× higher) . However, in vitro assays indicate FIPA’s Ki (4.1 × 10<sup>−6</sup> M) is insufficient to explain this effect without accounting for enzyme saturation and tissue-specific binding . Researchers must model fictive volumes of distribution and adjust for NADPH-independent spectral shifts in microsomal preparations .

What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

Level: Basic
Answer:
Gas chromatography with flame ionization detection (GC-FID) is the gold standard. Protocols include:

  • Alkaline extraction (20% KOH) of perfusate samples.
  • Ether-based concentration with methylbenzylamine as an internal standard.
  • Column parameters: 3% Carbowax/2% KOH on Gaschrom Q, 20 mL/min N2 flow .
    For enzyme kinetics, difference spectroscopy (395–425 nm) and NADPH-depleted microsomal suspensions minimize confounding oxidative reactions .

How do structural modifications (e.g., N-alkyl substitution) influence this compound’s metabolic stability?

Level: Advanced
Answer:
N-alkyl chain length inversely correlates with metabolic half-life. For example:

CompoundMetabolic t1/2 (min)
Amphetamine200
N-Methylamphetamine100–200
This compound5–20
Shorter t1/2 in bulky derivatives (e.g., this compound) is attributed to enhanced α-C-oxidation susceptibility. Competitive inhibition assays using FIPA (bulkier ferrocenyl group) further validate steric effects on enzyme binding .

What role does cytochrome P-450 induction play in this compound metabolism studies?

Level: Basic
Answer:
Phenobarbital pretreatment (75 mg/kg/day for 5 days in rats) induces cytochrome P-450, increasing dealkylation rates. This is critical for detecting low-affinity substrates like this compound. Post-induction, microsomal protein concentrations (~1 mg/mL) are standardized via the Lowry method , and spectral shifts (Type I for this compound vs. Type II for FIPA) are quantified to assess binding .

How is this compound utilized in neuroimaging research, and what methodological considerations apply?

Level: Advanced
Answer:
Iodinated analogs (e.g., N-isopropyl-p-[123I]iodoamphetamine ) are used in SPECT imaging to assess cerebral blood flow. Key steps include:

  • Validating blood-brain barrier penetration via synaptosome binding assays .
  • Comparing tracer kinetics with O-15 water in PET for cross-modality calibration .
    Researchers must account for radioisotope purity (>95%) and metabolite interference using HPLC-coupled radiometric detection .

What contradictions exist in the literature regarding this compound’s neurochemical effects?

Level: Advanced
Answer:
While some studies classify it as a dopamine reuptake inhibitor (similar to amphetamine), others note weak D2 receptor affinity in SPECT imaging . Discrepancies arise from:

  • Dose-dependent effects : Low doses show stimulant properties; high doses induce receptor saturation.
  • Species variability : Rat liver microsomes prioritize N-dealkylation, whereas primate models emphasize ring-hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.